molecular formula C16H19N B3055623 Benzenamine, N-butyl-N-phenyl- CAS No. 6590-43-8

Benzenamine, N-butyl-N-phenyl-

Cat. No. B3055623
CAS RN: 6590-43-8
M. Wt: 225.33 g/mol
InChI Key: SRENRFDRXNVMKN-UHFFFAOYSA-N
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Description

“Benzenamine, N-butyl-N-phenyl-” is an organic compound with the formula C10H15N . It consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . This compound is also known by other names such as Aniline, N-butyl-; N-(n-Butyl)aniline; N-Butylaniline; 4-(Phenylamino)butane; UN 2738; N-Butylbenzenamine; NSC 7114 .


Synthesis Analysis

The synthesis of “Benzenamine, N-butyl-N-phenyl-” can be achieved through several methods. The main industrial route is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of “Benzenamine, N-butyl-N-phenyl-” is characterized by a benzyl group attached to an amine functional group . The structure of benzene allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications .


Chemical Reactions Analysis

In alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive . Reactions taking place at this carbon atom are said to occur at the benzylic position . Benzylic halides undergo the typical reactions of alkyl halides .


Physical And Chemical Properties Analysis

“Benzenamine, N-butyl-N-phenyl-” has a molecular weight of 149.2328 . It is also characterized by its unique chemical structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “Benzenamine, N-butyl-N-phenyl-” involves the reaction of phenylamine with nitrous acid . The reaction between the hydrochloric acid and the nitrite ions produces the nitrous acid . Phenylamine reacts with nitrous acid differently depending on the temperature .

Safety and Hazards

“Benzenamine, N-butyl-N-phenyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

N-butyl-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRENRFDRXNVMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481439
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, N-butyl-N-phenyl-

CAS RN

6590-43-8
Record name Benzenamine, N-butyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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